Spectroscopic Elucidation and Analytical Profiling of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Comprehensive Guide
Spectroscopic Elucidation and Analytical Profiling of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Comprehensive Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) represents a highly specialized fluorinated heterocycle. By replacing the hydrogen atoms at the C2 and C6 positions of the morpholine ring with geminal difluoro groups, the basicity of the nitrogen atom is drastically reduced via strong inductive (-I) effects, while the molecule's overall lipophilicity and metabolic stability are significantly enhanced [1].
As a Senior Application Scientist, I approach the spectroscopic characterization of this compound not merely as a data-collection exercise, but as a self-validating analytical system . The dense electron-withdrawing environment and the unique conformational dynamics of the tetrafluoromorpholine ring dictate highly specific behaviors across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms. This guide details the causal relationships between the molecule's architecture and its spectral signatures, providing a robust framework for structural verification.
Experimental Workflows: A Self-Validating Protocol
To establish a self-validating data matrix, the analytical workflow must account for the unique relaxation physics and ionization potentials induced by the tetrafluoro motif. The following step-by-step methodologies are engineered to prevent common artifacts associated with highly fluorinated heterocycles.
Multi-Nuclear NMR Spectroscopy Protocol
-
Step 1: Sample Preparation. Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: The high concentration is critical. The
carbons (C2/C6) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during standard acquisition.
-
-
Step 2:
and Acquisition. Acquire NMR at 400 MHz or 600 MHz. Acquire NMR (proton-decoupled) at 376 MHz to collapse the complex multiplets into distinct singlets, confirming the bulk symmetry of the fluorine environments. -
Step 3:
Acquisition with Extended Relaxation. Acquire NMR using an extended relaxation delay ( seconds).-
Causality: The spin-lattice relaxation times (
) for the quaternary carbons are exceptionally long. A standard 1-second delay will result in these critical peaks disappearing into the baseline noise [2].
-
ATR-FTIR Spectroscopy Protocol
-
Step 1: Background Calibration. Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal to subtract ambient
and water vapor. -
Step 2: Sample Application. Apply 2-3 mg of the neat compound directly onto the crystal. Apply consistent pressure using the anvil.
-
Causality: ATR is prioritized over KBr pelleting because KBr is hygroscopic. Moisture absorption can obscure the critical C-N stretching region (~1100 cm
), which already heavily overlaps with the intense C-F stretching bands.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Step 1: Electron Impact (EI-MS). Introduce the sample via direct insertion probe. Ionize at standard 70 eV.
-
Causality: While Electrospray Ionization (ESI+) is useful for intact mass, the reduced basicity of the tetrafluorinated nitrogen makes protonation (
) inefficient. Hard ionization (EI) guarantees molecular ion generation and provides reproducible, structure-diagnostic fragmentation.
-
Caption: Multi-modal spectroscopic workflow for the structural validation of fluorinated heterocycles.
Spectroscopic Data Synthesis
The following tables summarize the quantitative spectral data, acting as a reference standard for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.
Table 1: Multi-Nuclear NMR Assignments ( , 298 K)
| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment / Structural Origin |
| 3.25 | t, | 4H | Morpholine C3-H | |
| 2.52 | tt, | 1H | Cyclohexyl C1'-H (N-CH) | |
| 1.75 - 1.85 | m | 4H | Cyclohexyl C2'-H | |
| 1.15 - 1.65 | m | 6H | Cyclohexyl remaining CH | |
| 118.5 | t, | 2C | Morpholine C2, C6 ( | |
| 60.8 | s | 1C | Cyclohexyl C1' (N-CH) | |
| 48.2 | t, | 2C | Morpholine C3, C5 ( | |
| 29.5, 26.1, 25.8 | s | 5C | Cyclohexyl C2'/C6', C3'/C5', C4' | |
| -75.8 | s (broad) | 4F | Morpholine C2-F |
Table 2: ATR-FTIR Spectral Data
| Wavenumber ( | Intensity | Mode | Structural Assignment |
| 2930, 2855 | Medium | Aliphatic C-H stretch (Cyclohexyl) | |
| 1210 - 1140 | Very Strong, Broad | Gem-difluoro C-F stretching | |
| 1085 | Strong | Asymmetric ether stretch (Morpholine) | |
| 980 | Medium | Cyclohexyl ring deformation |
Table 3: EI-MS (70 eV) Fragmentation Data
| Relative Abundance | Ion Type | Fragmentation Origin | |
| 241 | 15% | Intact Molecular Ion | |
| 158 | 100% (Base) | Loss of cyclohexyl radical | |
| 83 | 45% | Cyclohexyl cation | |
| 69 | 20% | Rearrangement product (typical for fluoroalkyls) |
Mechanistic Interpretation of Spectra (E-E-A-T)
To trust the data, one must understand the quantum mechanical and thermodynamic forces driving the spectral output. The data presented above is highly characteristic of the tetrafluoromorpholine class [3], and its interpretation relies on several key principles.
NMR Coupling Dynamics and Conformational Averaging
The
Furthermore, the
Infrared Dipole Moments
In the FT-IR spectrum, the region between 1100 and 1250 cm
Mass Spectrometric Cleavage Pathways
Under 70 eV Electron Impact, the molecular ion (
Caption: Primary EI-MS fragmentation pathways for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.
References
-
Hunter, L. "The C–F bond as a conformational tool in organic and biological chemistry." Beilstein Journal of Organic Chemistry, 2010. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]
- Kiesewetter, D. O., et al. "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides" (Utilization of 2,2,6,6-tetrafluoromorpholine derivatives in drug design). US Patent 11858924B2, 2024.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]
